1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

Description

BenchChem offers high-quality 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKWMTKIRQSDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

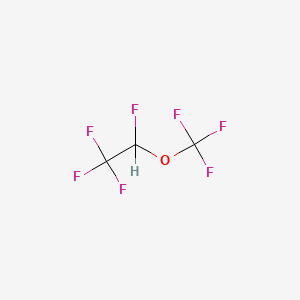

C(C(F)(F)F)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCFHCF3, C3HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946332 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-62-9 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether CAS number and properties

An In-Depth Technical Guide to 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—have made fluorinated motifs highly sought after. Among these, the trifluoromethyl ether group (-OCF₃) and related structures are of significant interest. This guide provides a comprehensive technical overview of a specific fluorinated ether, 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether, for scientists and professionals engaged in research and development.

This document moves beyond a simple recitation of data, offering insights into the compound's properties, synthesis, and potential applications, with a particular focus on its relevance to the pharmaceutical and chemical research sectors. By understanding the nuances of this molecule, researchers can better harness its potential in the design of next-generation therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

-

Systematic Name: 1-(Trifluoromethoxy)-1,2,2,2-tetrafluoroethane

-

Common Synonyms: HFE 227, HFE 227me, Trifluoromethyl 1,2,2,2-tetrafluoroethyl ether[1]

Physical and Chemical Properties

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a volatile, non-flammable gas at standard temperature and pressure.[1] Its high degree of fluorination results in distinct physical properties that are of interest in various specialized applications.

| Property | Value | Source |

| Molecular Weight | 186.03 g/mol | [1] |

| 186.0283 g/mol | [2] | |

| Boiling Point | -9.4 °C | [1] |

| -9 °C | [2] | |

| Density (liquid) | 1.512 g/cm³ | [2] |

| Physical State | Gas | [1] |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of highly fluorinated ethers such as 1,2,2,2-tetrafluoroethyl trifluoromethyl ether often involves specialized fluorination techniques. One documented method involves the addition of hydrogen fluoride across the double bond of trifluorovinyl-trifluoromethyl ether (CF₂=CF-O-CF₃).[4] This precursor, however, can be challenging to synthesize.[4]

Alternative conceptual synthetic pathways can be envisioned from various fluorinated starting materials. The diagram below illustrates a potential synthetic logic.

Caption: Conceptual synthetic pathways to 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.

Chemical Stability and Reactivity

The high fluorine content of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether renders it chemically inert under many conditions. The carbon-fluorine bond is exceptionally strong, contributing to high thermal stability. It is generally unreactive towards common reagents but is incompatible with strong oxidizing agents.[1]

Applications in Research and Development

While specific, large-scale applications for 1,2,2,2-tetrafluoroethyl trifluoromethyl ether are not widely documented in mainstream literature, its properties are indicative of potential uses in niche areas of interest to researchers. The broader class of hydrofluoroethers (HFEs) is recognized for applications as heat-transfer fluids, cleaning solvents, and in specialty chemical synthesis.

Relevance in Medicinal Chemistry and Drug Discovery

The introduction of fluorinated groups is a well-established strategy in drug design to modulate pharmacokinetic and physicochemical properties.[5][6] The trifluoromethoxy group (-OCF₃) is often considered a bioisostere of other functional groups and can enhance metabolic stability and membrane permeability.[6]

While direct incorporation of the 1,2,2,2-tetrafluoroethyl trifluoromethyl ether molecule into a drug candidate is unlikely due to its gaseous nature, it can serve as a valuable building block or reagent in the synthesis of more complex fluorinated molecules. Researchers in drug discovery may find it useful in developing novel synthetic methodologies for creating compounds with unique fluorine substitution patterns.

It is important to distinguish 1,2,2,2-tetrafluoroethyl trifluoromethyl ether from its isomer, desflurane (2-(difluoromethoxy)-1,1,1,2-tetrafluoro-ethane, CAS 57041-67-5). Desflurane is a well-known inhalation anesthetic.[7][8][9] This highlights that subtle changes in molecular structure within this class of compounds can lead to vastly different biological activities and applications. A patent from the 1970s does suggest the broader class of 1,2,2,2-tetrafluoroethyl ethers as potential inhalation anesthetics, indicating early interest in the pharmacological properties of these structures.[4]

Potential as a Specialty Solvent or Reagent

Given its chemical inertness and low boiling point, this compound could be explored as a solvent for specific reactions involving highly reactive species or for processes requiring easy solvent removal. In the context of materials science, fluorinated compounds are integral to the development of advanced polymers, liquid crystals, and agrochemicals.[6]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize a rigorous approach to safety. Proper handling protocols are non-negotiable when working with specialty chemicals like 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.

Hazard Identification and Classification

This compound presents several hazards that must be managed through appropriate engineering controls and personal protective equipment.[1]

-

Simple Asphyxiant: As a gas heavier than air, it can displace oxygen in poorly ventilated or confined spaces, leading to rapid suffocation.[1]

-

Gas Under Pressure: It is supplied as a liquefied gas and may explode if heated.[1]

-

Health Hazards: It is classified as a skin and eye irritant. Inhalation may cause respiratory irritation, drowsiness, or dizziness.[1] Direct contact with the liquid can cause frostbite.[1]

Recommended Handling and Personal Protective Equipment (PPE)

A self-validating safety workflow is crucial. The following protocol outlines the minimum requirements for handling this substance.

Caption: Mandatory safety workflow for handling 1,2,2,2-tetrafluoroethyl trifluoromethyl ether.

Storage and Disposal

-

Storage: Store in a dry, cool, well-ventilated area. Protect from sunlight and do not expose to temperatures exceeding 50°C. Keep the container closed when not in use and away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed collector.[9]

Conclusion

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is a highly fluorinated compound with distinct physical and chemical properties. While it may not have the widespread recognition of its anesthetic isomer, desflurane, its characteristics make it a compound of interest for researchers in synthetic chemistry, materials science, and drug discovery. Its potential as a synthetic building block or specialty solvent, coupled with the broader importance of fluorinated ethers in modern science, underscores the need for a thorough understanding of its properties and safe handling. This guide serves as a foundational resource for professionals seeking to explore the utility of this and similar fluorochemicals in their research endeavors.

References

- SynQuest Laboratories, Inc. (n.d.). 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether Safety Data Sheet.

- Bionity. (n.d.). Desflurane.

- Chemical-Suppliers. (n.d.). 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9.

- CAS. (n.d.). Desflurane. CAS Common Chemistry.

- Chemsrc. (2025). CAS#:2356-62-9 | 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER.

- Chemsrc. (2025). Desflurane | CAS#:57041-67-5.

- Cheméo. (n.d.). Chemical Properties of Desflurane (CAS 57041-67-5).

- A Chemtek. (n.d.). Desflurane | 57041-67-5.

- ChemicalBook. (2024). 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER - Safety Data Sheet.

- ChemicalBook. (n.d.). 1,2,2,2-TETRAFLUOROETHYL METHYL ETHER synthesis.

- Smolecule. (2023). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.

- Sigma-Aldrich. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.

- Santa Cruz Biotechnology, Inc. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | CAS 406-78-0.

- Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.

- SynQuest Laboratories, Inc. (n.d.). 1,2,2,2-Tetrafluoroethyl difluoromethyl ether Safety Data Sheet.

- ChemicalBook. (n.d.). 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER CAS#: 2356-62-9.

- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

- Central Fluorochemicals Limited. (n.d.). Exploring Ethyl 1,1,2,2-Tetrafluoroethyl Ether: Properties and Applications.

- TCI Chemicals. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether | 406-78-0.

- Chem-Impex. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.

- Airgas. (2017). SAFETY DATA SHEET.

- Guidechem. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.

- PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.

- ResearchGate. (n.d.). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. Request PDF.

- ResearchGate. (2008). (PDF) Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1,2,2,2-Tetrafluoroethyl (trifluoromethyl) ether | CAS 2356-62-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS#:2356-62-9 | 1,2,2,2-TETRAFLUOROETHYL TRIFLUOROMETHYL ETHER | Chemsrc [chemsrc.com]

- 4. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Desflurane [bionity.com]

- 8. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Properties and Laboratory Applications of HFE-347

Abstract

This technical guide provides a comprehensive overview of the hydrofluoroether (HFE) HFE-347, also known as 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether, for its application in research, development, and drug discovery laboratory settings. HFE-347 has emerged as a high-performance, environmentally responsible solvent, offering a unique combination of desirable physicochemical properties. This document details these properties, including its thermal and physical characteristics, solubility, and material compatibility. Furthermore, it provides in-depth, field-proven insights into its primary applications as a precision cleaning agent, a carrier solvent, and a medium for organic synthesis and purification. This guide is intended to be a valuable resource for scientists and professionals seeking to leverage the advantages of HFE-347 in their laboratory workflows, providing both the theoretical underpinnings and practical, step-by-step protocols for its effective use.

Introduction: The Rise of a Sustainable and High-Performance Solvent

The modern laboratory is increasingly driven by the dual needs of high-performance chemical processes and a commitment to environmental sustainability and worker safety. The selection of an appropriate solvent is a critical decision that impacts reaction kinetics, product purity, and the overall safety and environmental footprint of a process. For decades, chlorinated and traditional organic solvents have been the workhorses of the laboratory, but their inherent toxicity, flammability, and environmental concerns, such as ozone depletion and high global warming potential (GWP), have necessitated a search for viable alternatives.[1]

Hydrofluoroethers (HFEs) have emerged as a leading class of next-generation solvents designed to address these challenges. HFE-347 (CAS No: 406-78-0) is a prime example of this innovative chemistry, offering a compelling balance of performance, safety, and favorable environmental properties.[2] With a zero Ozone Depletion Potential (ODP) and a low GWP, HFE-347 is not subject to the stringent regulations that are phasing out many conventional solvents.[1] Its non-flammable and low-toxicity nature significantly enhances laboratory safety.[2]

This guide will delve into the core physicochemical properties of HFE-347 and explore its practical applications in the laboratory, with a particular focus on the needs of researchers in the pharmaceutical and drug development sectors.

Core Physicochemical Properties of HFE-347

The utility of HFE-347 in a laboratory setting is a direct consequence of its unique molecular structure, which imparts a distinct set of physical and chemical properties. Understanding these properties is fundamental to optimizing its use in various applications.

Physical and Thermal Properties

HFE-347 is a clear, colorless, and odorless liquid with a unique combination of a low boiling point and high density.[3] These and other key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | [3] |

| Molecular Formula | C₄H₃F₇O | [4] |

| Molecular Weight | 200.06 g/mol | [3] |

| CAS Number | 406-78-0 | [4] |

| Boiling Point | 56.2 °C | [3] |

| Melting Point | -91 °C | [3] |

| Density (at 25°C) | 1.487 g/mL | [3] |

| Viscosity (at 25°C) | 0.44 cSt | [2] |

| Surface Tension (at 25°C) | 16.4 dynes/cm | [2] |

| Vapor Pressure (at 25°C) | 0.32 kg/cm ² | [2] |

| Heat of Vaporization | 163 kJ/kg | [2] |

| Flash Point | None | [3] |

The low surface tension and viscosity of HFE-347 are particularly noteworthy.[5] These properties allow it to penetrate tight spaces and effectively wet surfaces, which is a significant advantage in precision cleaning applications. Its moderate boiling point facilitates easy removal and recovery through simple distillation, contributing to its cost-effectiveness and sustainability.[2]

Solubility and Miscibility

HFE-347 is characterized by its selective solvency. While it is virtually insoluble in water, it can dissolve a range of materials, particularly fluorinated oils and greases, as well as some silicone oils.[2] Its miscibility with common organic solvents is a critical consideration for its use in synthesis and purification. The following table provides a general overview of its miscibility with various classes of organic solvents.

| Solvent Class | Representative Solvents | Miscibility with HFE-347 |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Generally Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Generally Miscible |

| Alkanes | Hexane, Heptane | Partially Miscible to Immiscible |

| Aromatics | Toluene, Xylene | Generally Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Generally Miscible |

It is important to note that while general miscibility is indicated, the precise solubility of a specific compound in HFE-347 should be determined experimentally for each application.

Material Compatibility

A significant advantage of HFE-347 is its excellent compatibility with a wide array of materials, including many plastics, elastomers, and metals that are commonly found in laboratory and manufacturing equipment.[1] This broad compatibility minimizes the risk of material degradation and equipment failure.

| Material | Compatibility with HFE-347 |

| Metals | Stainless Steel, Aluminum, Copper, Brass |

| Plastics | Polypropylene (PP), Polyethylene (PE), PEEK, Acetal |

| Elastomers | PTFE, Viton™ (FKM), EPDM, Silicone, Kalrez® |

While HFE-347 is compatible with most materials, prolonged exposure, especially at elevated temperatures, may cause some swelling in certain elastomers like silicone and fluorinated rubbers (Viton™, Kalrez®).[6] Therefore, for applications involving long-term contact, it is advisable to conduct specific compatibility testing under the intended operating conditions.

Laboratory Applications of HFE-347

The unique physicochemical properties of HFE-347 make it a versatile tool for a range of laboratory applications. This section provides an in-depth look at its use in precision cleaning, as a carrier solvent, and in organic synthesis and purification, complete with practical, step-by-step protocols.

Precision Cleaning

The combination of low surface tension, low viscosity, and high density makes HFE-347 an exceptional cleaning agent, capable of removing particulates, oils, and other contaminants from delicate surfaces without causing damage.[7] Its fast evaporation rate ensures that cleaned components are left dry and residue-free.[1]

Maintaining the cleanliness of optical components is critical for the performance of many analytical instruments. HFE-347 is an ideal solvent for this application due to its ability to clean effectively without leaving residues that can interfere with optical measurements.

Experimental Protocol: Cleaning of Laboratory Optics

-

Preparation: Work in a clean, dust-free environment. Wear powder-free gloves to prevent fingerprint contamination.

-

Initial Dust Removal: Use a bulb blower or a stream of filtered, compressed nitrogen to gently remove any loose dust and particles from the optical surface.

-

Solvent Application: Moisten a fresh, lint-free optical-grade wipe with HFE-347. Do not apply the solvent directly to the optic to avoid excessive flooding.

-

Wiping Technique: Gently wipe the optical surface in a single, slow, continuous motion. For circular optics, a gentle spiral from the center to the edge is effective. The goal is to lift contaminants off the surface, not to scrub them.

-

Final Rinse (Optional): For exceptionally sensitive applications, a final rinse can be performed by gently streaming clean HFE-347 over the optic surface, followed by drying with a stream of clean, dry nitrogen.

-

Inspection: Inspect the optic under a bright light to ensure all contaminants have been removed.

For more robust cleaning of complex parts, such as analytical instrument components, vapor degreasing with HFE-347 is a highly effective method. This process utilizes the solvent vapors to dissolve contaminants, which are then rinsed away, leaving the part exceptionally clean and dry.[2]

Experimental Protocol: Laboratory-Scale Vapor Degreasing

-

Equipment Setup: Use a laboratory-scale vapor degreaser with a boil sump and a cool rinse sump. Ensure the cooling coils are operational.

-

Solvent Charging: Fill the boil sump with HFE-347 to the recommended level.

-

Heat-up: Turn on the heater for the boil sump. The HFE-347 will begin to boil and create a vapor zone.

-

Part Placement: Place the components to be cleaned in a wire basket and slowly lower them into the vapor zone.

-

Vapor Cleaning: As the hot vapor condenses on the cooler parts, it will dissolve oils and other contaminants. This condensate will then drip back into the boil sump.

-

Rinse: After a few minutes in the vapor zone, move the basket to the cool rinse sump, which contains freshly distilled HFE-347, to rinse away any remaining residues.

-

Final Vapor Rinse: Slowly raise the basket back into the vapor zone for a final, brief rinse with the pure solvent vapor.

-

Drying: Slowly lift the basket out of the vapor zone, allowing the parts to dry completely before removal from the degreaser.

Carrier Solvent in Drug Development

In pharmaceutical research, HFE-347 can serve as an effective carrier solvent for the deposition of active pharmaceutical ingredients (APIs) and excipients, particularly for fluorinated compounds and in the formation of nanoparticles. Its low surface tension allows for uniform spreading and coating, while its volatility ensures rapid drying without leaving harmful residues.

The preparation of drug-loaded nanoparticles is a key area of research in advanced drug delivery. HFE-347 can be used in emulsion-based methods to create these nanoparticles.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsification-Solvent Evaporation

-

Organic Phase Preparation: Dissolve the drug and a suitable biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.

-

Emulsification: Add the organic phase dropwise to a larger volume of an aqueous phase containing a surfactant, while homogenizing at high speed. HFE-347 can be added to the aqueous phase to act as a co-surfactant and to control the particle size.

-

Solvent Evaporation: Continue to stir the emulsion at room temperature to allow the organic solvent and HFE-347 to evaporate, leading to the formation of solid drug-loaded nanoparticles.

-

Purification: The nanoparticle suspension can then be purified by centrifugation or dialysis to remove any remaining surfactant and unencapsulated drug.

-

Lyophilization: The purified nanoparticles can be lyophilized to obtain a dry powder for long-term storage.

Organic Synthesis and Purification

The chemical inertness and selective solvency of HFE-347 make it a valuable medium for certain organic reactions, particularly those involving fluorinated compounds. Its low boiling point facilitates easy product isolation and solvent recycling. Furthermore, it is being explored as a safer alternative to chlorinated solvents like dichloromethane (DCM) in chromatographic purifications.[8]

The increasing regulatory scrutiny of dichloromethane due to its toxicity has led to a search for safer alternatives in laboratory applications, including chromatography.[8] While a universal replacement is challenging, HFE-347, often in combination with other solvents, can be an effective mobile phase component for the purification of certain classes of compounds.

Experimental Protocol: Evaluating HFE-347 as a DCM Replacement in Column Chromatography

-

Solubility Testing: First, determine the solubility of your crude product in HFE-347 and potential co-solvents (e.g., ethyl acetate, acetone).

-

TLC Analysis: Develop a thin-layer chromatography (TLC) method using various ratios of HFE-347 and a more polar co-solvent to find a system that provides good separation of your target compound from impurities.

-

Column Packing: Pack a chromatography column with the appropriate stationary phase (e.g., silica gel) using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimum amount of the chosen mobile phase and load it onto the column.

-

Elution: Run the column with the optimized mobile phase, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The low boiling point of HFE-347 facilitates its efficient removal.

Safety, Handling, and Environmental Considerations

While HFE-347 offers significant safety and environmental advantages over many traditional solvents, proper handling procedures are still essential to ensure a safe laboratory environment.

-

Ventilation: Always use HFE-347 in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store HFE-347 in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.

-

Disposal: Dispose of HFE-347 waste in accordance with local, state, and federal regulations. Due to its properties, HFE-347 can often be recycled through distillation, which is a more sustainable option than disposal.[2]

From an environmental perspective, HFE-347's zero ODP and low GWP make it a sustainable choice for a wide range of laboratory applications.[1]

Conclusion

HFE-347 represents a significant advancement in solvent technology, offering a compelling combination of high performance, enhanced safety, and a favorable environmental profile. Its unique physicochemical properties, including low surface tension and viscosity, moderate boiling point, and broad material compatibility, make it a versatile tool for researchers and scientists in diverse fields.

As detailed in this guide, HFE-347 excels as a precision cleaning agent, a carrier solvent for advanced drug delivery systems, and a promising alternative to traditional solvents in organic synthesis and purification. By providing both the fundamental principles and practical, step-by-step protocols, this guide aims to empower laboratory professionals to confidently and effectively integrate HFE-347 into their workflows, thereby fostering safer, more sustainable, and highly efficient scientific practices.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of HFE-347 in Modern Pharmaceutical Research and Development. Retrieved from [Link]

-

3M. (2021). 3M™ Novec™ 7000 Engineered Fluid. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of HFE-347: Applications Beyond Traditional Solvents. Retrieved from [Link]

-

Unistar Chemical. (n.d.). HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Retrieved from [Link]

-

MDPI. (2023). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. Retrieved from [Link]

-

Xiamen Juda Chemical & Equipment Co., Ltd. (2025). HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Retrieved from [Link]

-

3M. (n.d.). 3M™ Novec™ 7000 Engineered Fluid. Retrieved from [Link]

-

Photonchina. (n.d.). Wipe method and Ultrasonic cleaning for precision optics. Retrieved from [Link]

-

Thorlabs. (n.d.). Optics Handling and Care Tutorial. Retrieved from [Link]

-

PubMed. (2013). Preparation and evaluation of raloxifene-loaded solid dispersion nanoparticle by spray-drying technique without an organic solvent. Retrieved from [Link]

-

Fuxin Ruifeng Fluorochemical Co., Ltd. (n.d.). HFE-347. Retrieved from [Link]

-

Reddit. (2024). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. Retrieved from [Link]

-

Juda Trading. (n.d.). Hydrofluoroether HFE 347 Used as Rinsing and Drying Agent and Solvents. Retrieved from [Link]

-

Parr Instrument Company. (n.d.). Kalrez - Chemical Resistance and Fluid Compatability for O-Rings. Retrieved from [Link]

-

Jinshiling PTFE Manufacturer. (2024). EPDM vs Teflon: Which Material is Right for Your Application?. Retrieved from [Link]

-

Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

Sources

- 1. photonchinaa.com [photonchinaa.com]

- 2. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]

- 3. Tips for cleaning precision optics - ios Optics [iosoptics.com]

- 4. Optics Precision Cleaning Guide by EcoClean India | Tips [ecoclean-india.com]

- 5. fluorined-chemicals.com [fluorined-chemicals.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. parallax-tech.com [parallax-tech.com]

- 8. researchgate.net [researchgate.net]

synthesis and purification of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

An In-depth Technical Guide to the Synthesis and Purification of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (Desflurane)

Introduction

1,2,2,2-Tetrafluoroethyl difluoromethyl ether, known commercially as Desflurane (CAS No: 57041-67-5), is a highly fluorinated methyl ethyl ether that has become a staple in modern anesthesia.[1] It is prized for its rapid onset and offset of effects, which grants anesthesiologists precise control over the depth of anesthesia and facilitates a quick recovery period for patients, particularly in outpatient surgical settings.[1][2]

Synthesized in the 1960s, its unique physical properties, notably a low boiling point of 22.8 °C and high vapor pressure, initially posed significant challenges for the anesthetic vaporizers of the time.[1][2][3] However, with the advent of specialized heated and pressurized vaporizers, desflurane was clinically introduced in the early 1990s and approved by the FDA in 1992.[1][3] Chemically, it is a racemic mixture of two enantiomers with the formula C₃H₂F₆O and a molar mass of 168.038 g·mol⁻¹.[4][5] Its low solubility in blood and body tissues is a direct consequence of its high degree of fluorination, enabling rapid induction and emergence from anesthesia.[1] This guide provides a comprehensive exploration of the primary synthetic pathways and purification strategies for desflurane, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

The commercial viability of desflurane has driven considerable research into optimizing its synthesis. The most prevalent methods involve the fluorination of a closely related anesthetic, isoflurane, although other multi-step routes from different starting materials have also been developed.

Primary Synthetic Route: Fluorination of Isoflurane

The conversion of 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (isoflurane) to desflurane is the most direct and commercially significant synthetic route. This process involves a halogen exchange reaction, replacing the chlorine atom with fluorine. This transformation can be achieved via several methods, most notably through liquid-phase or vapor-phase fluorination using hydrogen fluoride (HF).

This method is the basis for the current commercial production of desflurane.[6] It involves reacting isoflurane with anhydrous hydrogen fluoride in the presence of a potent Lewis acid catalyst, typically an antimony pentahalide.[6][7]

Mechanism and Rationale: The Lewis acid catalyst (e.g., antimony pentachloride, SbCl₅, or antimony pentafluoride, SbF₅) is crucial for activating the C-Cl bond. It coordinates with the chlorine atom on the isoflurane molecule, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a fluoride ion from the hydrogen fluoride.[6] The use of SbF₅ is reported to allow for a lower molar excess of HF compared to SbCl₅.[6]

Experimental Protocol (Representative): A detailed protocol for this reaction involves the careful management of highly corrosive reagents at controlled temperatures.[7][8]

-

Reactor Setup: A suitable pressure reactor (e.g., made of Hastelloy or stainless steel) is charged with isoflurane and the antimony pentahalide catalyst (e.g., 0.7-1.2 mol % SbCl₅).[4][7]

-

Reagent Addition: The reactor is cooled to a temperature range of -10 °C to 30 °C (a preferred range being 9-18 °C).[7][8] Anhydrous hydrogen fluoride (typically 1.3-2.2 molar equivalents) is then slowly added to the mixture.[7]

-

Reaction: The reaction is maintained at the specified temperature for several hours (e.g., 6-7 hours) to ensure completion.[7]

-

Quenching: Upon completion, the reaction is carefully quenched, often by pouring the mixture into water or a basic solution to neutralize the acidic components.

-

Workup: The organic phase containing crude desflurane, unreacted isoflurane, and by-products is separated for purification.

A significant challenge in this process is the formation of by-products, such as bis-1,2,2,2-tetrafluoroethyl ether, which arises from the reaction of newly formed desflurane with the carbocation intermediate. The formation of this by-product reduces the overall yield and complicates purification due to its boiling point being similar to that of desflurane and isoflurane.[7]

Caption: Liquid-phase fluorination of Isoflurane.

To overcome some limitations of the batch liquid-phase process, such as catalyst recycling, a continuous vapor-phase method has been developed.[6] This approach offers benefits like extended catalyst life and high selectivity.

Methodology and Advantages: In this process, a gaseous mixture of isoflurane and hydrogen fluoride is passed through a heated reaction tube packed with a supported catalyst. A notable catalyst system is antimony pentafluoride supported on activated carbon.[6] This heterogeneous catalysis approach avoids the difficult separation and recycling of the catalyst associated with the liquid-phase method. The process can be operated continuously, leading to higher throughput and potentially lower operational costs.

Experimental Setup (Representative):

-

Reactor: A cylindrical reaction tube (e.g., SUS 316L-made) is packed with the supported catalyst.[4]

-

Activation: The catalyst is often pre-treated by heating it in a stream of nitrogen, followed by exposure to hydrogen fluoride gas to ensure it is active and anhydrous.[4]

-

Reaction: Gaseous isoflurane and hydrogen fluoride are introduced into the heated reactor at a controlled flow rate. The reaction temperature is typically maintained around 180 °C.[4]

-

Product Collection: The gaseous effluent from the reactor, containing desflurane, HCl, excess HF, and unreacted isoflurane, is passed through a series of condensers and scrubbers to separate the product.

Alternative Synthetic Route: From Hexafluoropropene Epoxide

An alternative, multi-step synthesis avoids the use of isoflurane as a starting material, beginning instead with hexafluoropropene epoxide.[9]

Step-by-Step Protocol:

-

Ether Formation: Gaseous hexafluoropropene epoxide (CF₃CFOCF₂) is passed through methanol to form methyl 2-methoxytetrafluoropropionate (CF₃CF(OCH₃)COOCH₃).[4][9]

-

Hydrolysis: The resulting ester is hydrolyzed using an inorganic base like aqueous potassium hydroxide to yield the corresponding acid, CF₃CF(OCH₃)COOH.[4]

-

Decarboxylation: The acid is heated with a high-boiling-point glycol to induce decarboxylation, forming 1,2,2,2-tetrafluoroethyl methyl ether (CF₃CFHOCH₃).[4][9]

-

Chlorination: The methyl ether is then exhaustively chlorinated using chlorine gas to produce 1,2,2,2-tetrafluoroethyl dichloromethyl ether (CF₃CHFOCHCl₂).[9]

-

Final Fluorination: In the final step, a fluorine-chlorine exchange is carried out on the dichloromethyl ether using HF and a catalyst (like SbCl₅) or a stronger fluorinating agent such as bromine trifluoride (BrF₃) to yield the final product, desflurane.[4][9]

Caption: Synthesis of Desflurane from Hexafluoropropene Epoxide.

Comparison of Synthetic Routes

| Parameter | Liquid-Phase Fluorination of Isoflurane | Vapor-Phase Fluorination of Isoflurane | Synthesis from Hexafluoropropene Epoxide |

| Starting Material | Isoflurane | Isoflurane | Hexafluoropropene Epoxide |

| Key Reagents | HF, SbCl₅/SbF₅[7][8] | HF, SbF₅ on Carbon[6] | CH₃OH, KOH, Cl₂, HF/SbCl₅[4][9] |

| Number of Steps | 1 | 1 | 5 |

| Process Type | Batch[6] | Continuous[6] | Batch |

| Key Advantages | High yield, established commercial route.[6] | Catalyst reusability, continuous operation.[6] | Avoids reliance on isoflurane supply. |

| Key Challenges | Catalyst separation, by-product formation.[6][7] | Catalyst stability over time. | Long synthesis, multiple intermediates. |

Part 2: Purification of 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

Regardless of the synthetic route, the crude product is a mixture containing desflurane, unreacted starting materials, catalysts, solvents, and by-products. High-purity desflurane, suitable for medical use, is obtained through a rigorous multi-stage purification process, with fractional distillation being the cornerstone technique.[4]

Purification Challenges

The primary difficulty in purifying desflurane lies in the close boiling points of key components in the crude mixture.[7]

| Compound | Boiling Point (°C) |

| Desflurane | 22.8[3] |

| Isoflurane (Starting Material) | 48.5[7] |

| Bis-1,2,2,2-tetrafluoroethyl ether (By-product) | 37-49 (Stereoisomers)[7] |

The proximity of these boiling points necessitates highly efficient fractional distillation columns to achieve the required separation and purity for pharmaceutical applications.

General Purification Workflow

A typical purification sequence involves neutralization, washing, drying, and distillation.

-

Neutralization and Quenching: The acidic reaction mixture from synthesis is first neutralized. This is often achieved by carefully adding the crude product to an aqueous base, such as sodium bicarbonate or potassium hydroxide solution, to quench residual acids like HF and HCl and the Lewis acid catalyst.[10]

-

Washing and Drying: The organic layer is separated and washed with water to remove any remaining salts and water-soluble impurities. It is then dried using a suitable drying agent (e.g., MgSO₄, P₂O₅) to remove dissolved water, which could interfere with distillation.[10]

-

Fractional Distillation: This is the most critical step. The dried crude product is subjected to fractional distillation.

-

Initial Distillation: A first pass may be used to remove low-boiling impurities and separate the bulk of the product from high-boiling residues.

-

High-Efficiency Fractional Distillation: The collected distillate is then passed through a high-efficiency packed column to carefully separate desflurane from the close-boiling isoflurane and by-products.[4] The high volatility of desflurane requires a distillation setup with efficient cooling to condense the product.

-

Caption: General workflow for the purification of Desflurane.

Conclusion

The synthesis of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether (desflurane) is a well-established process in medicinal chemistry, with the catalytic fluorination of isoflurane serving as the primary commercial route. Both liquid-phase and vapor-phase methodologies have been refined to optimize yield and process efficiency, with the latter offering advantages for continuous manufacturing. Alternative multi-step syntheses provide flexibility but are generally more complex. The purification of desflurane is a critical and challenging aspect of its production, relying on high-efficiency fractional distillation to separate the final product from structurally similar impurities with close boiling points. A thorough understanding of these synthetic and purification principles is essential for the consistent and cost-effective production of this vital anesthetic agent.

References

- Halpern, D. F., & Partis, R. A. (1993). U.S. Patent No. 5,205,914. Washington, DC: U.S. Patent and Trademark Office.

- Zhang, Y., & Wang, J. (2012). CN Patent No. 102617298A.

- Cicco, J. A. (2004). U.S. Patent No. 6,800,786B1. Washington, DC: U.S. Patent and Trademark Office.

- Chambers, R. D., & Greenhall, M. P. (2009). European Patent No. EP1812367B1.

-

Chambers, R. D., et al. (2011). The Preparation of Desflurane by the Vapor-Phase Fluorination of Isoflurane. Organic Process Research & Development, 15(3), 653-657. Retrieved from [Link]

-

Wood Library-Museum of Anesthesiology. (n.d.). Desflurane (Suprane). Retrieved from [Link]

- Siegemund, G., & Schwertfeger, W. (1976). U.S. Patent No. 3,981,927A. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (2024). Desflurane. Retrieved from [Link]

-

Lee, H. J., et al. (2018). Adsorption of desflurane by the silica gel filters in breathing circuits: an in vitro study. Korean Journal of Anesthesiology, 71(4), 319-323. Retrieved from [Link]

-

Khan, J., Patel, P., & Liu, M. (2024). Desflurane. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 3. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Desflurane synthesis - chemicalbook [chemicalbook.com]

- 5. Desflurane - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US6800786B1 - Preparation of desflurane - Google Patents [patents.google.com]

- 8. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]

- 9. US5205914A - Synthesis of desflurane - Google Patents [patents.google.com]

- 10. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

molecular structure and spectral data of HFE-347

An In-Depth Technical Guide to the Molecular and Spectroscopic Characterization of HFE-347

Abstract

This technical guide provides a comprehensive analysis of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, commonly known as HFE-347. As a hydrofluoroether (HFE), this compound has garnered significant attention across various industries for its favorable environmental profile, including zero ozone depletion potential (ODP) and low global warming potential (GWP).[1][2][3][4] It serves as a high-performance solvent for precision cleaning, a carrier medium, and a heat transfer fluid, replacing less environmentally friendly predecessors like HCFCs and PFCs.[1][2][3] This document, intended for researchers and drug development professionals, delves into the core molecular structure of HFE-347 and outlines its characteristic spectral data. Furthermore, it provides detailed, field-proven experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal reasoning behind methodological choices to ensure robust and reproducible characterization.

Molecular Identity and Physicochemical Properties

HFE-347 is a segregated hydrofluoroether, meaning the molecule contains both a highly fluorinated portion and a hydrogen-containing portion, but no fluorine atoms are attached to the same carbon as a hydrogen atom. This structure imparts a unique combination of properties, including non-flammability, low toxicity, and excellent thermal and chemical stability.[1][2][5] Its physical properties make it an effective solvent for a range of applications, from cleaning sensitive electronic components to serving as a diluent for fluorinated lubricants.[1][6][7][8]

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | [1][2][5][9][10] |

| Common Synonym | HFE-347 | [1][2][5][6][7][9] |

| CAS Number | 406-78-0 | [2][4][6][7][8][9][11][12] |

| Molecular Formula | C₄H₃F₇O | [4][7][8][11] |

| Molecular Weight | 200.05 g/mol | [7][11][13] |

| Appearance | Colorless, transparent liquid | [7] |

| Boiling Point | 56.2 °C | [1][10][11] |

| Melting Point | -91 °C | [10][13] |

| Density | 1.47 - 1.487 g/cm³ at 25 °C | [1][10][11] |

| Surface Tension | 16.4 dyne/cm at 25 °C | [1] |

| Ozone Depletion Potential (ODP) | 0 | [1][3][4] |

| Global Warming Potential (GWP) | 540 (100-year) | [4][11] |

Molecular Structure Analysis

The molecular formula of HFE-347 is CF₃CH₂OCF₂CF₂H. The structure consists of a 2,2,2-trifluoroethyl group and a 1,1,2,2-tetrafluoroethyl group linked by an ether oxygen. The presence of distinct fluorinated and hydrogen-containing ethyl groups dictates its spectroscopic characteristics and chemical behavior.

Spectroscopic Profile

The elucidation of HFE-347's structure is confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on its known molecular structure and general principles of spectroscopy for fluorinated ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[14][15] The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it ideal for analyzing complex fluorinated molecules.[14][16]

Expected ¹H NMR Data (Referenced to TMS): The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

| 1 | ~5.9 - 6.4 | Triplet of Triplets (tt) | ³JHF, ²JHF | -CF₂H |

| 2 | ~4.2 - 4.6 | Quartet (q) | ³JHF | -CH₂- |

-

Rationale: The proton on the tetrafluoroethyl group (-CF₂H) is expected to be significantly downfield due to the strong deshielding effect of the adjacent difluoro group and is coupled to both the CF₂ group on the same carbon (large ²JHF) and the CF₂ group on the adjacent carbon (smaller ³JHF). The methylene protons (-CH₂-) are deshielded by the adjacent ether oxygen and coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet.[17][18]

Expected ¹⁹F NMR Data (Referenced to CFCl₃): The ¹⁹F NMR spectrum should display three signals corresponding to the three unique fluorine environments.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

| 1 | ~ -74 | Triplet (t) | ³JHF | CF₃ -CH₂- |

| 2 | ~ -92 | Doublet of Triplets (dt) | ³JHF, ³JFF | -O-CF₂ -CF₂H |

| 3 | ~ -137 | Doublet of Triplets (dt) | ²JHF, ³JFF | -CF₂-CF₂ H |

-

Rationale: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[14] The CF₃ group is coupled to the two protons of the adjacent methylene group, appearing as a triplet. The two CF₂ groups are diastereotopic and couple to each other, as well as to the terminal proton, leading to more complex splitting patterns (doublet of triplets).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the most characteristic absorption is the C-O single-bond stretching vibration.[17]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2950 - 3050 | Weak-Medium | C-H Stretch |

| ~1050 - 1250 | Strong | C-O-C Asymmetric Stretch |

| ~1100 - 1350 | Very Strong | C-F Stretch |

-

Rationale: Ethers typically show a strong C–O stretching absorption in the 1050 to 1150 cm⁻¹ range.[17][18] Given the extensive fluorination of HFE-347, this peak may be part of a complex pattern and will be accompanied by very strong C-F stretching bands, which are characteristic of fluorinated compounds and typically appear in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural components. The spectra of fluorocarbons are often characterized by the prominent CF₃⁺ ion.[19]

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Ion Fragment | Description |

| 200 | [C₄H₃F₇O]⁺ | Molecular Ion (M⁺) |

| 131 | [C₂HF₄O]⁺ or [C₃H₂F₅]⁺ | Cleavage of C-C or C-O bond |

| 101 | [C₂HF₄]⁺ | Loss of trifluoroethoxy group |

| 83 | [C₂H₂F₃O]⁺ | Cleavage of C-O bond |

| 69 | [CF₃]⁺ | Trifluoromethyl cation (often a base peak) |

-

Rationale: In mass spectrometry, the molecular ion peak confirms the molecular weight.[7][11] The ether linkage is a common site for fragmentation. Cleavage on either side of the oxygen atom will result in characteristic charged fragments. The stability of the trifluoromethyl cation ([CF₃]⁺) often makes it a highly abundant or base peak in the spectra of compounds containing this group.[19]

Experimental Methodologies

To ensure the accurate and reliable characterization of HFE-347, standardized and validated protocols must be employed. The following sections provide step-by-step methodologies for the key spectroscopic analyses.

Protocol for ¹⁹F NMR Analysis

This protocol outlines the acquisition of a high-quality, proton-decoupled ¹⁹F NMR spectrum. The high sensitivity of the ¹⁹F nucleus means that spectra can be acquired rapidly.[15]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-15 mg of HFE-347 and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean glass vial.

-

Causality: The deuterated solvent provides a field-frequency lock for the NMR spectrometer, ensuring field stability during acquisition. The concentration is chosen to provide a good signal-to-noise ratio without causing line broadening.

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]

-

-

Instrument Setup (e.g., 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Tune and match the fluorine probe to the correct frequency.

-

Causality: Proper tuning and matching maximize the efficiency of radiofrequency pulse transmission and signal detection, which is critical for sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

-

Causality: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, resulting in sharper spectral lines and better resolution.

-

-

Spectrum Acquisition:

-

Use a standard proton-decoupled ¹⁹F pulse sequence.

-

Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., 250 ppm).

-

Set the transmitter offset to the center of the expected spectral region.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds.

-

Causality: A sufficient relaxation delay ensures that all nuclei have returned to thermal equilibrium before the next pulse, which is essential for accurate signal integration and quantitative analysis.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction.

-

Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Protocol for High-Resolution Mass Spectrometry (HRMS)

This protocol describes the analysis of HFE-347 using an HPLC system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, which provides highly accurate mass measurements.[20][21]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of HFE-347 at 1 mg/mL in methanol.

-

Perform a serial dilution to create a working solution of ~1 µg/mL in methanol with 0.1% formic acid.

-

Causality: Dilution prevents detector saturation. Formic acid is added to promote protonation and the formation of [M+H]⁺ ions in positive electrospray ionization mode, although for some compounds direct analysis may be used.

-

-

Instrumentation and Method Setup:

-

HPLC: Use a C18 column. The mobile phase can be a gradient of water and methanol (both with 0.1% formic acid). Due to the volatility of HFE-347, direct injection may be preferred over chromatographic separation.

-

Mass Spectrometer (Positive ESI Mode):

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy (< 2 ppm).[21]

-

Set the mass range to m/z 50-500.

-

Optimize source parameters: spray voltage, capillary temperature, and gas flows (sheath, aux, sweep).

-

Causality: Source parameter optimization is crucial for achieving stable and efficient ionization, directly impacting sensitivity and data quality.

-

-

-

Data Acquisition:

-

Inject the sample.

-

Acquire data in full scan mode at high resolution (e.g., >70,000).

-

Perform data-dependent MS/MS on the most intense ions to obtain fragmentation data for structural confirmation.

-

-

Data Analysis:

-

Extract the accurate mass of the parent ion from the full scan data.

-

Use the measured mass to calculate the elemental formula.

-

Analyze the MS/MS fragmentation pattern to confirm the connectivity of the molecule.

-

Causality: High mass accuracy allows for the unambiguous determination of the elemental composition, a key step in identifying an unknown or confirming a known structure.[20]

-

Integrated Analytical Workflow

No single analytical technique provides a complete picture of a molecule. A robust characterization of HFE-347 relies on the integration of complementary spectroscopic data. IR spectroscopy confirms the presence of ether and C-F functional groups. Mass spectrometry provides the exact molecular weight and fragmentation data that reveals the core structural components. Finally, NMR spectroscopy offers the definitive map of the atomic connectivity, detailing the precise H-F and F-F coupling networks and confirming the isomeric structure.

Conclusion

HFE-347 (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) is a chemically stable and environmentally favorable hydrofluoroether with significant industrial applications. Its molecular structure gives rise to a distinct spectroscopic fingerprint that can be reliably characterized through a combination of NMR, IR, and mass spectrometry. The methodologies and expected data presented in this guide provide a robust framework for researchers to identify and verify the purity and structure of HFE-347, ensuring its effective and safe use in scientific and developmental applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of HFE-347: Applications Beyond Traditional Solvents.

- Unistar Chemical. (n.d.). HFE-347 | Solvent used for Drying, Cleaning, and Carrying.

- Sinograce Chemical. (n.d.). Hydrofluoroether (HFE-347), CAS NO: 406-78-0 PF-010.

- Haihang Industry Co., Ltd. (n.d.). hydrofluoroether (hfe-347) cas no 406-78-0.

- Fluoryx Labs. (n.d.). CAS# 406-78-0 | HFE-347 | FC13-3400.

- Yuji America Corp. (2023). HFE-347 | Novec Replacement Solvent.

- Xiamen Juda Chemical & Equipment Co., Ltd. (2025). HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing.

- Yuji America Corp. (n.d.). InnoFluo 347 | HFE-347 | Low GWP Solvent for Electronic Cleaning.

- Starget Refrigerant. (n.d.). HFE-347.

- LINGLU INDUSTRIES (CHINA) LIMITED. (n.d.). CAS NO 406-78-0 HFE-347 Hydrofluoroether Manufacturer.

- Xiamen Juda Chemical & Equipment Co., Ltd. (n.d.). Hydrofluoroether HFE 347 Used as Rinsing and Drying Agent and Solvents.

- BenchChem. (2025). Application Notes and Protocols for Fluorine-19 NMR Experiments.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Bermel, W., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.

- ChemicalBook. (2025). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.

- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.

- Fuxin Ruifeng Fluorochemical Co., Ltd. (n.d.). HFE-347.

- Berkeley Learning Hub. (2024). IR Spectra of Ethers.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- Montemayor, M., et al. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC.

- Mohler, F. L., Dibeler, V. H., & Reese, R. (1952). MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar.

- Thermo Fisher Scientific. (2020). PFAS Testing in Environmental Waters Using Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer. YouTube.

Sources

- 1. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]

- 2. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 3. fluorined-chemicals.com [fluorined-chemicals.com]

- 4. yujiamerica.com [yujiamerica.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy Hydrofluoroether (HFE-347),CAS NO: 406-78-0 PF-010,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]

- 7. haihangindustry.com [haihangindustry.com]

- 8. fluorined-chemicals.com [fluorined-chemicals.com]

- 9. fluoryx.com [fluoryx.com]

- 10. HFE-347-Fuxin Ruifeng Fluorochemical Co., Ltd [en.fxrf.com.cn]

- 11. stargetgas.com [stargetgas.com]

- 12. CAS NO 406-78-0 HFE-347 Hydrofluoroether Manufacturer [lingluindustrygroup.com]

- 13. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 406-78-0 [chemicalbook.com]

- 14. biophysics.org [biophysics.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. [PDF] MASS SPECTRA OF FLUOROCARBONS | Semantic Scholar [semanticscholar.org]

- 20. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

A Researcher's Guide to the Safe Handling and Disposal of HFE-347

Preamble: A Paradigm of Prudence in Modern Solvent Use

In the landscape of contemporary research and drug development, the selection of solvents is a critical decision, balancing efficacy with safety and environmental stewardship. Hydrofluoroethers (HFEs), such as 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (HFE-347), have emerged as valuable tools, offering a favorable profile of low toxicity, non-flammability, and zero ozone depletion potential.[1][2][3][4] However, their utility in the laboratory is predicated on a thorough understanding of their properties and the implementation of rigorous safety protocols. This guide provides an in-depth technical framework for the safe handling, use, and disposal of HFE-347, grounded in scientific principles and regulatory compliance, to empower researchers in maintaining a secure and responsible laboratory environment.

Section 1: Understanding HFE-347 - A Profile of a Modern Solvent

HFE-347 is a colorless and odorless liquid with a unique combination of properties that make it a suitable replacement for more hazardous solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[3][4] Its primary applications in a research setting include precision cleaning of sensitive equipment, use as a carrier solvent for lubricants and other substances, and as a heat transfer fluid.[1][3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of HFE-347 is fundamental to its safe handling. These properties dictate its behavior in various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Source(s) |

| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | [1] |

| CAS Number | 406-78-0 | [5] |

| Molecular Formula | C₄H₃F₇O | [6] |

| Molecular Weight | 200.06 g/mol | [7] |

| Boiling Point | 56.2 °C (133.2 °F) | [1][7] |

| Melting Point | -91 °C (-131.8 °F) | [7] |

| Density | 1.487 g/cm³ at 25 °C | [7][8] |

| Vapor Pressure | 30.99 kPa at 25 °C | [9] |

| Flash Point | None | [1] |

| Solubility in Water | 100 ppm | [9] |

| Ozone Depletion Potential (ODP) | 0 | [1][3][4] |

| Global Warming Potential (GWP, 100-yr) | 540 | [1][7] |

Toxicological Profile and Occupational Exposure Limits

While HFE-347 has low acute toxicity, it is crucial to adhere to established exposure limits to ensure personnel safety during handling. Inhalation is the primary route of exposure. Symptoms of overexposure can include dizziness, drowsiness, headache, and in high concentrations, central nervous system depression and cardiac irregularities.[5][8]

| Exposure Limit | Value | Recommending Body |

| Acceptable Exposure Limit (AEL) (8-hr TWA) | 50 ppm | Manufacturer |

| Ceiling Exposure Limit (CEC) | 150 ppm | US EPA |

| Emergency Ceiling Exposure Concentration | 500 ppm | Manufacturer |

Section 2: Laboratory Handling and Safety Protocols

The cornerstone of working safely with HFE-347 lies in a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent work practices. The causality behind these recommendations is to minimize inhalation exposure and prevent direct contact with the skin and eyes.

Engineering Controls: The First Line of Defense

The primary engineering control for handling HFE-347 is to work in a well-ventilated area.[8] For procedures with a higher potential for vapor generation, such as heating or sonication, a chemical fume hood is mandatory.[8] Local exhaust ventilation should also be considered for smaller-scale, repetitive tasks. The rationale for this is to capture vapors at the source, preventing them from entering the breathing zone of the researcher.

Personal Protective Equipment (PPE): Essential Barriers

The selection of appropriate PPE is critical for preventing direct exposure. The following PPE is required when handling HFE-347:

-

Eye Protection: Safety glasses with side shields are the minimum requirement.[8] When there is a risk of splashing, chemical splash goggles should be worn.[8]

-

Hand Protection: Chemical-resistant gloves are mandatory.[8] While specific breakthrough times can vary, gloves made of nitrile rubber or neoprene are generally suitable for incidental contact. For prolonged or immersive contact, it is essential to consult the glove manufacturer's compatibility data.

-

Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.[8] In situations with a higher risk of significant skin contact, a chemical-resistant apron should be used.

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required. However, in the event of a large spill or in situations where ventilation is inadequate, a properly fitted air-purifying respirator with organic vapor cartridges may be necessary.[8] Respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Work Practices: A Culture of Caution

-

Avoid Inhalation: Always handle HFE-347 in a well-ventilated area or a chemical fume hood to minimize the inhalation of vapors.[8]

-

Prevent Contact: Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling HFE-347, and before eating, drinking, or smoking.[8]

-

Storage: Store HFE-347 in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[8] Keep containers tightly closed when not in use.[8]

-

Material Compatibility: HFE-347 is compatible with most metals and plastics.[1] However, it may affect some elastomers, so it is important to verify compatibility with o-rings, seals, and other components.

Section 3: Spill Management and Emergency Procedures

Prompt and appropriate action is crucial in the event of an HFE-347 spill to mitigate potential hazards. The response will depend on the size and location of the spill.

Small Spills (Incidental Release)

For small spills that can be safely managed by laboratory personnel:

-

Alert Personnel: Immediately notify others in the vicinity of the spill.

-

Ensure Ventilation: Increase ventilation in the area, if possible.

-

Don PPE: Put on the appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain the Spill: Use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain and absorb the spill.[8]

-

Collect Absorbent: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area with soap and water.

-

Report: Report the incident to the laboratory supervisor.

Large Spills (Emergency Release)

For large spills, or spills in poorly ventilated areas:

-

Evacuate: Immediately evacuate the area.

-

Alert Others: Activate the nearest fire alarm and notify emergency personnel (e.g., by calling 911 from a campus phone).

-

Isolate the Area: If it is safe to do so, close doors to the affected area to contain the vapors.

-

Provide Information: Be prepared to provide emergency responders with the Safety Data Sheet (SDS) for HFE-347.

Section 4: Disposal of HFE-347 Waste

Proper disposal of HFE-347 waste is a critical aspect of responsible laboratory management and is governed by local, state, and federal regulations. HFE-347 is a halogenated organic solvent and, when designated as waste, must be managed as hazardous waste.

Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), waste solvents are often categorized as "listed" hazardous wastes. Halogenated solvents, including chlorinated fluorocarbons, are typically classified under the "F-listed" wastes from non-specific sources.[10] While a specific waste code for HFE-347 is not explicitly listed, it is the responsibility of the waste generator (the laboratory) to determine if a waste is hazardous. Given its composition as a halogenated ether, it is prudent to manage all HFE-347 waste as hazardous.

In-Lab Practices for Waste Management

-

Waste Collection: Collect all HFE-347 waste, including contaminated absorbent materials from spills, in a designated, leak-proof, and chemically compatible container.[8] The container must be kept closed except when adding waste.

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Waste HFE-347").

-

Segregation: Do not mix HFE-347 waste with other incompatible waste streams.

-

In-Lab Treatment: In-laboratory neutralization or treatment of HFE-347 is not recommended. The chemical stability of hydrofluoroethers makes them resistant to simple degradation methods.[8][11] Any attempt at in-lab treatment would require a validated protocol and may be subject to additional regulatory requirements.

Final Disposal

The only acceptable method for the disposal of HFE-347 waste is through a licensed hazardous waste disposal contractor.[5][8] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste. It is imperative to follow these institutional guidelines to ensure compliance with all applicable regulations.

Section 5: Conclusion - A Commitment to Safety and Sustainability

HFE-347 represents a valuable tool for the modern research laboratory, offering a safer alternative to many traditional solvents. However, its responsible use is contingent upon a comprehensive understanding of its properties and a steadfast commitment to rigorous safety and disposal protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can harness the benefits of HFE-347 while upholding the highest standards of safety, health, and environmental stewardship.

References

-

Atmospheric Chemistry of Hydrofluoroethers: Reaction of a Series of Hydrofluoroethers with OH Radicals and Cl Atoms, Atmospheric Lifetimes, and Global Warming Potentials. ResearchGate. Available at: [Link]

-

HFE-347 Safety Data Sheet. Unistar Chemical. Available at: [Link]

-

HFE-347 | Solvent used for Drying, Cleaning, and Carrying. Unistar Chemical. Available at: [Link]

-

HFE-347. Starget Refrigerant. Available at: [Link]

-

What Is HFE-347(1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl Ether)?. Samreal Chemical. Available at: [Link]

-

The Versatility of HFE-347: Applications Beyond Traditional Solvents. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. Xiamen Juda Chemical & Equipment Co., Ltd. Available at: [Link]

-

Substitutes in Precision Cleaning. US EPA. Available at: [Link]

-

HFE-347pcf2 Direct Final rule. EPA. Available at: [Link]

-

HFE-347 | Novec Replacement Solvent. Yuji America Corp - Yujichem. Available at: [Link]

-

Electronic Solvents. Yuji America Corp - Yujichem. Available at: [Link]

-

InnoFluo 347 |Yuji America| HFE-347 | Low GWP Solvent for Electronic Cleaning. Yuji America Corp - Yujichem. Available at: [Link]

-

HFE-347 Manufacturer_Supplier_Price. SHANDONG HUAFU FLUOROCHEMICAL. Available at: [Link]

-

5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety. Available at: [Link]

-

Guide to Small-Scale Hazardous Spill Cleanup. Available at: [Link]

-

R.R.O. 1990, Reg. 347: GENERAL - WASTE MANAGEMENT". Ontario.ca. Available at: [Link]

-

What is the last step of any spill cleanup procedure?. Lone Star Hazmat. Available at: [Link]

-

Chemical Spill Response. USDA ARS. Available at: [Link]

-

Compliance Guideline For Hazardous Wastes and Materials. LA County Fire Department. Available at: [Link]

-

Hazardous Waste. NH Department of Environmental Services. Available at: [Link]

-

R.R.O. 1990, Reg. 347: GENERAL - WASTE MANAGEMENT". Ontario.ca. Available at: [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. nbinno.com [nbinno.com]

- 3. HFE-347 | Solvent used for Drying, Cleaning, and Carrying [unistarchemical.com]

- 4. fluorined-chemicals.com [fluorined-chemicals.com]

- 5. unistarchemical.com [unistarchemical.com]

- 6. A Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. Kinetics And Mechanisms Of The Oh Radical Initiated Degradation Of A Series Of Hydrofluoroethers [witpress.com]

- 9. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 10. HFE-347 | Novec Replacement Solvent - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic and Transport Properties of HFE-347

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding HFE-347

1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether, commercially known as HFE-347, is a hydrofluoroether engineered as a high-performance fluid for specialized industrial applications.[1][2] It has emerged as a critical alternative to legacy solvents such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are being phased out due to their detrimental environmental impact.[3][4] The defining characteristics of HFE-347 are its favorable environmental and safety profile: it is non-flammable, has a zero Ozone Depletion Potential (ODP), and a relatively low Global Warming Potential (GWP).[1][5][6]

These attributes, combined with its unique thermophysical properties, make HFE-347 exceptionally well-suited for applications demanding high precision and material compatibility. Its primary uses include precision cleaning of electronic and medical components, serving as a carrier solvent for lubricants, a drying agent, and a heat transfer fluid in two-phase immersion cooling systems.[1][5][7] This guide provides a comprehensive analysis of the core thermodynamic and transport properties that underpin the functionality and effectiveness of HFE-347, offering researchers and drug development professionals the foundational data and procedural insights required for its successful application.

Section 1: Core Thermophysical Properties at a Glance